Dipotassium pentadecyl phosphate

Critical Micelle Concentration Alkyl Phosphate Surfactants Chain-Length Effect

Dipotassium pentadecyl phosphate (CAS 99948-84-2) is a fully neutralized dipotassium salt of a mono‑alkyl phosphate ester bearing a linear C15 hydrophobic tail. Its molecular formula is C₁₅H₃₁K₂O₄P and its molecular weight is 384.57 g·mol⁻¹.

Molecular Formula C15H31K2O4P
Molecular Weight 384.57 g/mol
CAS No. 99948-84-2
Cat. No. B12641434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium pentadecyl phosphate
CAS99948-84-2
Molecular FormulaC15H31K2O4P
Molecular Weight384.57 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+]
InChIInChI=1S/C15H33O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;;/h2-15H2,1H3,(H2,16,17,18);;/q;2*+1/p-2
InChIKeyMQYUJGGCLVBWLF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipotassium Pentadecyl Phosphate (CAS 99948-84-2): Surfactant Identity and Procurement Baseline


Dipotassium pentadecyl phosphate (CAS 99948-84-2) is a fully neutralized dipotassium salt of a mono‑alkyl phosphate ester bearing a linear C15 hydrophobic tail. Its molecular formula is C₁₅H₃₁K₂O₄P and its molecular weight is 384.57 g·mol⁻¹ . This compound belongs to the class of anionic phosphoric acid ester surfactants, which are noted for their capacity to reduce surface tension in aqueous media . Within the broader family of alkyl phosphate salts, the length of the hydrophobic chain and the nature of the counterion critically govern performance properties such as critical micelle concentration (CMC), surface tension at the CMC (γCMC), and Krafft temperature [1].

Why Broad-Spectrum Alkyl Phosphates Cannot Substitute for Dipotassium Pentadecyl Phosphate


Alkyl phosphate surfactants cannot be freely interchanged because their performance is exquisitely sensitive to three structural variables: (i) the length of the linear alkyl chain, (ii) the mono‑ester / di‑ester ratio, and (iii) the identity of the counterion. A systematic structure–activity study has shown that the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC) of phosphate esters with a high mono/di ratio decrease monotonically as the alkyl chain lengthens, whereas mixtures with a low mono/di ratio exhibit a non‑monotonic trend, with CMC and γCMC first decreasing then increasing with chain length [1]. Moreover, disodium monoalkyl phosphates display CMC values that are distinctly higher than those of conventional 1:1 ionic surfactants bearing the same alkyl chain [2], and the substitution of sodium by potassium further modulates solubility and aggregation behavior. Consequently, a purchasing decision that treats “potassium alkyl phosphate” as a single interchangeable commodity risks selecting a material with an unintended CMC, suboptimal surface‑tension reduction, or unsuitable temperature‑dependent solubility for the target formulation.

Quantitative Differentiation of Dipotassium Pentadecyl Phosphate vs. Structural Analogs


CMC Reduction Driven by the C15 Linear Chain Relative to Shorter Homologs

Although identical, head‑to‑head CMC data for the dipotassium salt of pentadecyl phosphate are not publicly available, the monotonic chain‑length dependence of the CMC for monoalkyl phosphate salts is firmly established. In a series of mono‑ and di‑phosphate ester mixtures, increasing the alkyl chain from butyl to hexadecyl systematically lowers the CMC and γCMC when the mono/di ratio is high [1]. For the closely related class of sodium monoalkyl phosphates, the CMC decreases by roughly an order of magnitude for every two‑methylene extension of the chain [2]. Therefore, the C15 chain of dipotassium pentadecyl phosphate is predicted to deliver a CMC substantially lower than that of the commercially common C12 (lauryl) phosphate potassium salt and marginally lower than that of the C14 (myristyl) analog, while remaining slightly higher than the C16 (cetyl) homolog.

Critical Micelle Concentration Alkyl Phosphate Surfactants Chain-Length Effect

Surface Tension at CMC (γCMC) as a Function of Mono/Di Ratio and Chain Length

The surface tension at the CMC (γCMC) is a direct measure of a surfactant's effectiveness. Cheng et al. reported that for a series of alkyl phosphate ester mixtures, γCMC generally falls in the range of 25–35 mN·m⁻¹ when the alkyl chain length is ≥12 carbons [1]. Critically, the mono/di ester ratio exerts a strong influence: for dodecyl and hexadecyl phosphates, a low mono/di ratio gave a lower γCMC, whereas for butyl and octyl phosphates the opposite was true [1]. Dipotassium pentadecyl phosphate is typically supplied as a defined mono‑alkyl ester with a high mono/di ratio, which means its γCMC is anticipated to lie near the lower bound of the 25–35 mN·m⁻¹ range, offering performance comparable to or better than commercial C12–C14 phosphate ester mixtures that often contain substantial diester content.

Surface Tension Phosphate Ester Composition Formulation Performance

Counterion Effect: Potassium vs. Sodium in Alkyl Phosphate Solubility and Krafft Temperature

The identity of the counterion significantly influences the solubility and Krafft temperature of alkyl phosphate surfactants. Although no direct comparison between dipotassium and disodium pentadecyl phosphate has been published, comparative studies on alkyl sulfate and sulfonate surfactants consistently demonstrate that potassium salts exhibit higher Krafft temperatures and lower solubility at room temperature than their sodium counterparts [1]. This trend is general for ionic surfactants with singly charged hydrophilic head groups. For a C15 monoalkyl phosphate, the dipotassium salt is therefore expected to be less soluble in cold water than the disodium analog, which can be advantageous when delayed dissolution or temperature‑triggered release of surfactant activity is desired, or disadvantageous if low‑temperature processing is required.

Counterion Effect Krafft Temperature Solubility

Monoester vs. Diester Differentiation: Impact on Foaming and Detergency

The monoalkyl phosphate diesters are known to exhibit markedly lower CMC and better surface‑tension reduction than their monoester counterparts; however, both mono‑ and diester phosphates are characterized by poor foaming properties relative to sulfates or sulfonates [1]. For applications where low foam is critical (e.g., machine dishwashing, high‑pressure spray cleaning), the inherently low foam of monoalkyl phosphates represents a tangible advantage over common anionic surfactants. Dipotassium pentadecyl phosphate, as a predominantly mono‑ester potassium salt, combines the foam suppression characteristic of phosphate esters with the added chain‑length benefit of a C15 tail for enhanced surface activity.

Monoalkyl Phosphate Foam Performance Detergency

Biodegradability Advantage of Linear Alkyl Phosphates over Branched or Ethoxylated Alternatives

Linear monoalkyl phosphate salts are recognized as mild, readily biodegradable surfactants that offer an environmentally favorable profile compared to branched alkyl phosphates or alcohol ethoxylate phosphates [1]. While no OECD 301 ready‑biodegradability data specific to dipotassium pentadecyl phosphate were located, the straight C15 chain and the simple phosphate head group are structural features that facilitate rapid primary biodegradation via esterase‑mediated hydrolysis. This contrasts with alkyl phenol ethoxylate phosphates, which may generate persistent metabolites, and highly branched alkyl phosphates, which degrade more slowly [2].

Biodegradability Environmental Profile Linear Alkyl Chain

Anticorrosive Properties of Phosphate Esters vs. Sulfate and Sulfonate Surfactants in Metal‑Working Fluids

Phosphate‑containing anionic surfactants are well‑known for their anticorrosive properties, which stem from the ability of the phosphate head group to form a protective film on metal surfaces [1]. This property is notably absent in sulfate‑ and sulfonate‑based surfactants, making alkyl phosphates the preferred choice in metal‑working fluid formulations where corrosion inhibition is paramount. Dipotassium pentadecyl phosphate, with its long C15 chain and potassium counterion, is expected to provide a durable, hydrophobic barrier on steel and aluminum surfaces, combining the inherent anti‑rust performance of phosphates with the enhanced film‑forming capability of a longer alkyl chain.

Anticorrosion Metal‑Working Fluids Phosphate Ester

Procurement‑Relevant Application Scenarios for Dipotassium Pentadecyl Phosphate


Low‑Foam Industrial and Institutional Cleaning Formulations

The intrinsically low foaming tendency of monoalkyl phosphate esters, documented in class‑level surfactant surveys [1], makes dipotassium pentadecyl phosphate an outstanding candidate for machine dishwashing detergents, high‑pressure spray cleaners, and industrial degreasers. Its C15 chain contributes a lower CMC relative to shorter‑chain analogs, ensuring effective wetting and soil removal at reduced concentrations while maintaining the low‑foam profile essential for mechanical cleaning equipment.

Corrosion‑Inhibiting Metal‑Working Fluid Concentrates

Phosphate esters are recognized in the technical literature for their ability to protect ferrous and non‑ferrous metals from corrosion [1]. Dipotassium pentadecyl phosphate can serve as a dual‑function component in semi‑synthetic and soluble‑oil metal‑working fluids, simultaneously providing emulsification and boundary lubrication while depositing a protective phosphate film on machined surfaces. The potassium salt form may offer specific solubility advantages in hard‑water‑tolerant formulations.

Mild Surfactant for Sensitive‑Skin Personal Care Products

Alkyl phosphate monoesters, particularly their potassium salts, are described as mild, low‑irritancy surfactants suitable for facial cleansers, baby shampoos, and sensitive‑skin formulations [1]. The C15 chain length strikes a balance between sufficient hydrophobicity for effective cleansing and the known mildness profile of phosphate‑based anionics, positioning this compound as a potential alternative to harsher sulfate‑based surfactants in premium personal care lines.

Emulsifier for Agricultural and Crop Protection Concentrates

The combination of a linear C15 hydrophobic tail and a fully neutralized phosphate head group is expected to provide robust emulsification of lipophilic active ingredients across a range of water hardness and electrolyte conditions. This compound can be evaluated as a replacement for nonylphenol ethoxylate phosphates in environmentally certified agrochemical formulations, leveraging the anticipated ready biodegradability of linear alkyl phosphates [1].

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